![molecular formula C21H25FN2OS B2517650 1-Adamantyl-[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone CAS No. 851806-68-3](/img/structure/B2517650.png)

1-Adamantyl-[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

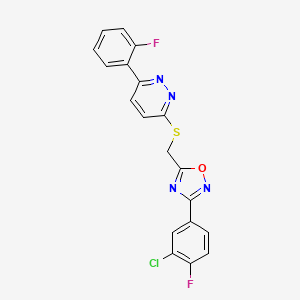

The compound "1-Adamantyl-[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone" is a structurally complex molecule that incorporates an adamantyl group, a fluorophenyl moiety, and a dihydroimidazolyl group linked through a methanone bridge. This compound is related to various adamantane derivatives that have been studied for their unique chemical and physical properties, as well as their potential applications in medicinal chemistry and materials science.

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of adamantane derivatives is characterized by the presence of the adamantane scaffold, which imparts stability and unique three-dimensional geometry to the molecule. The structural, spectroscopic, electronic, and thermodynamic properties of a similar compound, (adamantan-1-yl)(phenylsulfanyl)methanone, were investigated using both experimental and theoretical methods, including DFT/B3LYP computations . Such studies provide insights into the molecular orbitals, charge distributions, and vibrational frequencies, which are crucial for understanding the behavior of these molecules under various conditions.

Chemical Reactions Analysis

Adamantane derivatives can participate in a variety of chemical reactions, often facilitated by their functional groups. For instance, the photochemical reaction of N-(1-adamantyl)phthalimide led to the formation of a novel hexacyclic benzazepine derivative, showcasing the reactivity of the adamantane moiety under photochemical conditions . The reactivity of the compound "1-Adamantyl-[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone" would likely be influenced by the presence of the fluorophenyl and dihydroimidazolyl groups, which could undergo various transformations and lead to interesting reaction pathways.

Physical and Chemical Properties Analysis

The physical and chemical properties of adamantane derivatives are influenced by their rigid, cage-like structures. The thermodynamic properties, vibrational frequencies, and electronic transitions of these compounds can be studied using spectroscopic techniques and computational methods, as demonstrated for (adamantan-1-yl)(phenylsulfanyl)methanone . The presence of different substituents, such as the fluorophenyl and dihydroimidazolyl groups in the compound of interest, would affect properties like solubility, melting point, and reactivity, which are important for practical applications.

Scientific Research Applications

Synthesis and Structural Analysis

Catalytic and Solvent-Free Synthesis : An efficient approach for the regioselective synthesis of related heterocyclic compounds has been developed, highlighting the utility of microwave-assisted techniques under catalyst- and solvent-free conditions for creating structurally complex molecules. These methods are significant for environmentally friendly chemical synthesis, offering insights into the green chemistry approaches applicable to derivatives of the target compound (Moreno-Fuquen et al., 2019).

Crystallographic and Theoretical Studies : The structural and spectroscopic properties of compounds structurally similar to the target molecule have been extensively studied through experimental and theoretical methods, including density functional theory (DFT). These studies provide valuable information on molecular geometry, vibrational frequencies, and electronic properties, crucial for understanding the chemical behavior and potential applications of these compounds (Gökce et al., 2018).

Biological Evaluation and Potential Applications

Anti-inflammatory Activity : Novel hybrids containing adamantane and tetrahydropyrimidine structures have been synthesized and evaluated for their anti-inflammatory activities. Such studies indicate the potential therapeutic applications of these compounds, suggesting that derivatives of the target molecule might also possess significant biological activities (Kalita et al., 2015).

Inhibition of Human Steroid Sulfatase : Research into adamantane-derivatives as inhibitors of human steroid sulfatase (STS) highlights the potential for these compounds in treating androgen- and estrogen-dependent diseases. This underscores the importance of exploring the biological activities of structurally related compounds for pharmaceutical applications (Schreiner et al., 2003).

Mechanism of Action

Adamantane Derivatives

Adamantane is a colorless, crystalline chemical compound with a camphor-like odor. Due to its highly symmetrical structure, adamantane enjoys some unusual chemical properties . Adamantane derivatives have been found to exhibit a wide range of biological activities, including antiviral, antibacterial, anti-inflammatory, and anticancer effects .

Imidazole Derivatives

The imidazole ring is a key component of important biological compounds such as histidine and histamine. Imidazole derivatives have been found to possess a wide range of therapeutic properties, including antifungal, antitubercular, anticancer, and anti-inflammatory activities .

properties

IUPAC Name |

1-adamantyl-[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25FN2OS/c22-18-4-2-1-3-17(18)13-26-20-23-5-6-24(20)19(25)21-10-14-7-15(11-21)9-16(8-14)12-21/h1-4,14-16H,5-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRNULXPKWZCTLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=N1)SCC2=CC=CC=C2F)C(=O)C34CC5CC(C3)CC(C5)C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25FN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Adamantyl-[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4-Dihydro-2H-pyrazolo[1,5-e][1,2,5]thiadiazine-8-carboxylic acid 1,1-dioxide](/img/structure/B2517567.png)

![1-(3,4-dichlorophenyl)-3-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]thiourea](/img/structure/B2517573.png)

![N-(4-bromo-2-(2-chlorobenzoyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2517581.png)

![N-[(4-Fluorophenyl)methyl]-2-[methyl(prop-2-ynyl)amino]acetamide](/img/structure/B2517585.png)

![N-(4-ethylphenyl)-2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2517586.png)

![2'-(4-Chlorophenyl)-7'-methoxy-1-methyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B2517590.png)